molecular formula C19H16N4O3S B2611497 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 919847-34-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2611497
CAS No.: 919847-34-0
M. Wt: 380.42
InChI Key: KEHPQIKZEVCDSV-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structure of this compound, which includes a benzo[d]thiazole moiety, a pyridinyl group, and an isoxazole ring, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Synthesis of the isoxazole ring: This can be done through cycloaddition reactions involving nitrile oxides and alkynes.

    Coupling of the pyridinyl group: This step may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Materials Science: It could be used in the development of organic semiconductors or other advanced materials.

Biology

    Drug Discovery: The compound may be screened for biological activity against various targets, such as enzymes or receptors.

    Biochemical Probes: It could be used to study biological pathways or protein interactions.

Medicine

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: As an intermediate in the synthesis of other valuable compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
  • N-(7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Uniqueness

The unique combination of functional groups in N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-6-7-14(25-2)16-17(12)27-19(22-16)23(11-13-5-3-4-9-20-13)18(24)15-8-10-21-26-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHPQIKZEVCDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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